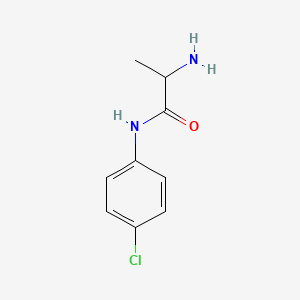
2-amino-N-(4-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-amino-N-(4-chlorophenyl)propanamide" is closely related to various chlorophenyl propanamides that have been synthesized and studied for their potential applications in pharmaceuticals and materials science. Although the exact compound is not directly mentioned in the provided papers, similar compounds such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide , N-Benzyl-3-[(chlorophenyl)amino]propanamides , and N-(2-chlorophenyl)-(1-propanamide) have been synthesized and characterized, indicating a broad interest in chlorophenyl propanamides.
Synthesis Analysis
The synthesis of related chlorophenyl propanamides involves reactions between chlorophenyl amines and various acyl chlorides or other reactants to yield high-purity products. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized with high yield through the reaction of 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . Similarly, N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared via an uncatalyzed amine exchange reaction with benzylamine . These methods demonstrate the feasibility of synthesizing chlorophenyl propanamides with various substituents.
Molecular Structure Analysis
The molecular structures of these compounds were established using spectroscopic techniques such as 1H-, 13C-NMR, UV, and mass spectral data . Additionally, quantum chemical analysis using DFT/B3LYP and 6-311G(d,p) basis set has been performed for 2-chloro-N-(p-tolyl)propanamide, which is structurally similar to the compound of interest . These analyses confirm the molecular structures and provide insight into the electronic properties of the molecules.
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl propanamides has not been extensively discussed in the provided papers. However, the synthesis methods suggest that these compounds can participate in reactions typical for amides, such as amine exchange reactions . Further research would be required to fully understand the chemical reactivity of "2-amino-N-(4-chlorophenyl)propanamide" specifically.
Physical and Chemical Properties Analysis
The physical properties of chlorophenyl propanamides, such as solubility, have been studied. For example, the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound with some structural similarity, was measured in various organic solvents . The solubility increased with temperature and varied depending on the solvent. For the nonlinear optical material N-(2-chlorophenyl)-(1-propanamide), single crystals were grown and characterized, indicating good transparency and dimensions suitable for practical applications . The anticonvulsant activity of N-Benzyl-3-[(chlorophenyl)amino]propanamides was also evaluated, showing potential for use against generalized seizures .
Scientific Research Applications
Environmental Impact and Toxicology
Chlorophenols Toxicity and Environmental Behavior Chlorophenols, chemicals structurally related to "2-amino-N-(4-chlorophenyl)propanamide", have been studied for their environmental persistence and toxic effects. Krijgsheld & Gen (1986) evaluated the toxicity of chlorophenols like 2-chlorophenol and 4-chlorophenol, noting moderate toxic effects on mammalian and aquatic life. The study highlighted the compounds' varying persistence in different environmental conditions and their low bioaccumulation potential, but significant organoleptic effects Krijgsheld & Gen, 1986.
Herbicides and Environmental Risks The application and environmental risks of herbicides like 2,4-D, a chlorophenoxyacetic acid, were reviewed by Islam et al. (2017). Their work critically evaluated the environmental fate, eco-toxicological effects on aquatic life, plants, and humans, and stressed the need for further research to understand the long-term impacts of such herbicides on ecosystems Islam et al., 2017.
Biochemical and Molecular Analysis
Analytical Techniques in Food Science Pundir, Yadav, and Chhillar (2019) discussed the synthesis, occurrence, and detection methods for acrylamide in processed foods, emphasizing the role of biosensors for rapid and sensitive detection. This review highlights the importance of analytical techniques in ensuring food safety and provides a perspective on the potential application areas for similar chemical analyses Pundir et al., 2019.
Pharmacological and Therapeutic Research
Propofol Clinical Applications and Risks
Fodale & Monaca (2008) reviewed the clinical applications of Propofol, a chemical with different functional groups but relevant due to its widespread medical use. The review addressed its pharmacokinetic and pharmacodynamic properties, therapeutic applications, and associated risks such as the Propofol Infusion Syndrome, illustrating the depth of research conducted on pharmacologically active compounds Fodale & Monaca, 2008.
Environmental Remediation
Degradation of Chlorophenols Gunawardana, Singhal, and Swedlund (2011) provided a comprehensive review on the degradation of chlorophenols using zero-valent iron and bimetallic systems. This research area is crucial for environmental remediation efforts, particularly for compounds that are persistent pollutants. The paper delves into mechanisms, processes, and the role of various iron oxides in the dechlorination process, offering insights into potential applications for related compounds in environmental cleanup Gunawardana et al., 2011.
Future Directions
properties
IUPAC Name |
2-amino-N-(4-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNMZYJTWPQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate](/img/structure/B2544175.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2544181.png)
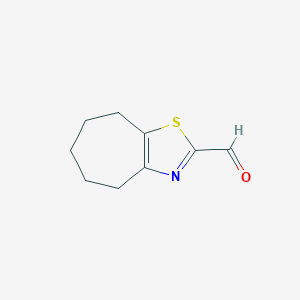
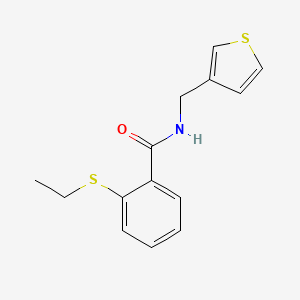
![Methyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2544188.png)
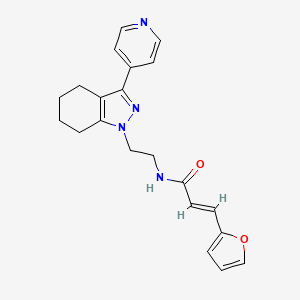

![4-[5-tert-butyl-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-N,N-dimethylaniline](/img/structure/B2544192.png)
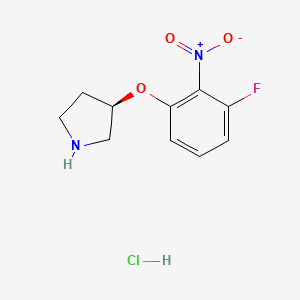
![1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride](/img/structure/B2544195.png)
